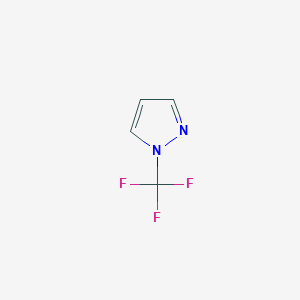

1-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)9-3-1-2-8-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCLOWORQIDWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169382-91-6 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Trifluoromethyl 1h Pyrazole and Its Derivatives

Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis of these compounds. Several cyclocondensation methods have been developed to achieve this.

Cyclocondensation of Brominated Enones with Hydrazines

One effective method involves the cyclocondensation of brominated enones with hydrazines. For instance, α-bromo-ethoxy-trifluoromethyl enone has been reacted with aryl hydrazines to produce trifluoromethyl-containing pyrazoles. nih.gov This approach, while offering high regioselectivity, has been noted to result in lower yields. nih.gov Another strategy utilizes 5-bromo-1,1,1-trifluoro-4-alkoxypent-3-en-2-ones as precursors for the N-alkylation of azoles, including pyrazoles. researchgate.net This reaction proceeds through a 1,4-conjugated addition followed by nucleophilic substitution to yield N-alkylated azoles containing dihydrofuran moieties. researchgate.net

Condensation of Trifluoromethylated Diketones with Hydrazines

A widely employed and classical method for pyrazole synthesis is the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.combeilstein-journals.orgnih.gov Specifically, trifluoromethyl-β-diketones are common starting materials for producing 3(5)-trifluoromethylpyrazoles. tandfonline.com The reaction of trifluoromethyl-β-diketones with aryl or heteroarylhydrazines can yield a variety of 3-, 5-, and 3,5-trifluoromethylpyrazoles. cdnsciencepub.com

For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine is a key step in producing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. google.comgoogle.com The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, conducting the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with various arylhydrazines in N,N-dimethylacetamide at room temperature leads to high yields and excellent regioselectivity in favor of the 1-aryl-3-trifluoromethyl-5-aryl-pyrazole isomer. nih.gov In contrast, performing the reaction in ethanol (B145695) at ambient temperature often results in an equimolar mixture of regioisomers. nih.gov

| Starting Materials | Reagents | Product(s) | Yield | Reference |

| (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Methyl hydrazine sulphate, Et3N | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 38% | chemicalbook.com |

| Ethyl 4,4,4-trifluoroacetoacetate | Methyl hydrazine | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol | 49% and 8% respectively | google.comgoogle.com |

| 1,1,1-trifluoro-4-alkoxy-4-alkyl(aryl)-but-3-en-2-ones | 2-Thiophenecarboxylic hydrazide, Furoic hydrazide, Isonicotinic acid hydrazide | 1-(2-thenoyl)-, 1-(2-furoyl)- and 1-(isonicotinoyl)-3-alkyl(aryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 53-91% | ufsm.br |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | 1,3,4,5-Substituted pyrazole | 63% | nih.gov |

Regioselective [3+2] Cycloaddition of Trifluorodiazoethane with Electron-Deficient Alkenes/Alkynes

The [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition, is a powerful tool for synthesizing pyrazoles. nih.gov Specifically, 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) is a key reagent for preparing trifluoromethylpyrazoles through cycloaddition with alkenes and alkynes. nih.gov

Early work demonstrated that only electron-deficient alkenes react smoothly with pure 2,2,2-trifluorodiazoethane. nih.gov More recent studies have expanded the scope of this reaction. For example, silver-catalyzed cycloaddition of trifluorodiazoethane with activated alkenes can yield aryl trifluoromethyl pyrazoles. nih.gov This method has been used to develop a one-pot (3+2) cycloaddition–isomerization–oxidation sequence with styryl derivatives to produce 5-aryl-3-trifluoromethylpyrazoles in good yields under mild conditions. nih.gov

Furthermore, a direct and facile cycloaddition of electron-deficient terminal alkynes with 2,2,2-trifluorodiazoethane under mild conditions affords 5-substituted 3-trifluoromethylpyrazoles in high yields. researchgate.net The regioselectivity of the cycloaddition of trifluorodiazoethane with electron-deficient allenes can be controlled by the presence or absence of a base, leading to either 5-(trifluoromethyl)pyrazolines or 3-(trifluoromethyl)pyrazoles, respectively. researchgate.net A three-component reaction involving aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene also proceeds through a postulated [3+2] cycloaddition to form 3-(trifluoromethyl)pyrazoles. thieme-connect.com

N-Alkylation Strategies for Pyrazole Nitrogen Functionalization

Functionalization of the pyrazole nitrogen is another crucial aspect of synthesizing these compounds. N-alkyl pyrazoles are important heterocycles in medicinal chemistry. mdpi.comsemanticscholar.org

SN2 Mechanism Considerations in N-Alkylation

N-alkylation of pyrazoles often proceeds via an SN2 mechanism. nih.gov Traditional methods involve the deprotonation of the pyrazole nitrogen with a strong base, followed by reaction with an alkyl halide. semanticscholar.org However, alternative methods have been developed to avoid harsh conditions.

One such method employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles. mdpi.comsemanticscholar.org This approach provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.com In the case of unsymmetrical pyrazoles, this method typically yields a mixture of regioisomers, with the major product being determined by steric factors. mdpi.com Recent advancements have also demonstrated the use of engineered enzymes for the highly regioselective N-alkylation of pyrazoles with simple haloalkanes, offering unprecedented control over the reaction. nih.gov

Practical and High-Yielding Synthetic Routes to Regioisomeric 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles

The synthesis of specific regioisomers of 1-methyl-(trifluoromethyl)-1H-pyrazole is of particular importance. A practical and high-yielding, one-step method has been developed for the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). enamine.netresearchgate.netacs.org The separation of these regioisomers can be achieved through distillation. thieme-connect.com

Further functionalization of these separated regioisomers has been demonstrated. For example, a variety of functional groups, such as aldehyde, acid, and boron pinacolate, have been introduced into the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold. enamine.netresearchgate.netacs.org Bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be performed under mild conditions using N-bromosuccinimide. enamine.netresearchgate.net

| Starting Material | Reagent(s) | Product(s) | Key Features | Reference(s) |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine hydrochloride | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | High-yielding, one-step synthesis of regioisomeric mixture. | thieme-connect.comenamine.netresearchgate.netacs.org |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | n-BuLi, then various electrophiles | Functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles | Lithiation in a flow reactor allows for introduction of various functional groups. | enamine.netresearchgate.netacs.org |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | Brominated 1-methyl-5-(trifluoromethyl)-1H-pyrazole | Mild bromination conditions. | enamine.netresearchgate.net |

| 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | Br-Li exchange, then electrophiles | Functionalized 1-methyl-5-(trifluoromethyl)-1H-pyrazoles | Introduction of functional groups at the 4th position. | enamine.netresearchgate.netacs.org |

One-Step Procedures from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A practical and high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, involves a one-step reaction starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. enamine.netacs.orgthieme-connect.com This commercially available fluorinated building block is a versatile precursor for various trifluoromethyl-substituted heterocycles. researchgate.netthieme-connect.com The reaction with methylhydrazine hydrochloride leads to a mixture of the two regioisomeric pyrazoles, which can then be separated. thieme-connect.com This approach has been successfully scaled up to the kilogram level, demonstrating its industrial applicability. thieme-connect.com

The condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with different hydrazines, such as aniline (B41778) or 2-bromoaniline, has also been employed to produce other N-substituted trifluoromethyl pyrazoles. sci-hub.box For instance, the reaction with aniline yields 1-phenyl-5-(trifluoromethyl)pyrazole. sci-hub.box This method's utility extends to the synthesis of precursors for significant drugs like Celebrex®. researchgate.netthieme-connect.com

| Reactant | Product(s) | Key Features | Reference |

|---|---|---|---|

| Methylhydrazine hydrochloride | 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole | One-step, high-yield, scalable | enamine.netacs.orgthieme-connect.com |

| Aniline | 1-phenyl-5-(trifluoromethyl)pyrazole | Direct synthesis of N-aryl pyrazoles | sci-hub.box |

| 2-Bromoaniline | 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole | Provides a handle for further functionalization | sci-hub.box |

Regioselective Assembly via Trifluoromethylated Ynones and Aryl(alkyl)hydrazines

A highly regioselective method for the synthesis of 3-CF3-pyrazoles involves the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines. researchgate.netnih.gov The regioselectivity of this reaction can be dramatically influenced by the choice of solvent. nih.gov For instance, using highly polar protic solvents like hexafluoroisopropanol favors the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents such as DMSO lead to the preferential formation of 5-CF3-substituted isomers. nih.gov

Furthermore, the use of catalysts like silver triflate (AgOTf) can facilitate the quick heterocyclization of trifluoromethylated ynones with hydrazines to selectively form 3-CF3-pyrazoles in high yields. researchgate.netresearchgate.net This method is versatile, allowing for the preparation of 3-CF3-pyrazoles with various alkyl and aryl substituents, as well as different functional groups. researchgate.net A two-step, one-pot procedure has also been developed where the initial reaction of trifluoromethylated ynones with hydrazines in the presence of an acidic catalyst forms hydrazones, which are then converted to 3-CF3-pyrazoles upon treatment with a base. nih.gov This approach has been successfully applied to the gram-scale synthesis of important drugs like Celebrex and SC-560. nih.gov

Synthesis of N-Trifluoromethyl Pyrazoles via Trapping of Transiently-Generated Trifluoromethylhydrazine

A one-pot synthesis for N-trifluoromethyl pyrazoles has been developed utilizing the in-situ generation of trifluoromethylhydrazine from di-Boc protected trifluoromethylhydrazine. acs.orgacs.orgnih.govwuxiapptec.comconsensus.app This transiently generated trifluoromethylhydrazine is then trapped with various 1,3-dicarbonyl compounds, including dialdehydes, diketones, and ketoesters, to form the desired N-trifluoromethyl pyrazoles. acs.orgacs.orgnih.govwuxiapptec.comconsensus.app

The stability of the trifluoromethylhydrazine hydrochloride salt is a critical factor, with studies showing a relatively short half-life of about 6 hours in solution. acs.orgacs.orgnih.gov To minimize the formation of undesired des-CF3 side products resulting from the instability of trifluoromethylhydrazine, optimization of the reaction conditions is crucial. acs.orgacs.org The use of a strong acid in a solvent like dichloromethane (B109758) (DCM) has been identified as key to suppressing these side reactions. acs.orgacs.orgnih.gov This method provides a direct route to a diverse range of pharmaceutically relevant N-trifluoromethyl pyrazoles. acs.orgacs.orgnih.gov

Green Chemistry Protocols in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly methods for the synthesis of pyrazole derivatives. researchgate.netbenthamdirect.com These "green" protocols focus on minimizing waste, avoiding hazardous substances, and utilizing renewable resources. researchgate.netbenthamdirect.com Key strategies include the use of water as a solvent, solvent-free reactions, and the application of eco-friendly catalysts. benthamdirect.comrsc.orgtandfonline.comthieme-connect.com

Water, being an abundant and non-toxic solvent, is an attractive medium for pyrazole synthesis. thieme-connect.comlongdom.org Several multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in water. longdom.orgnih.gov Additionally, catalyst-free and solvent-free conditions have been developed, further enhancing the green credentials of these synthetic routes. tandfonline.com The use of recyclable catalysts is another important aspect of green pyrazole synthesis. researchgate.net These approaches not only reduce the environmental impact but also often lead to simpler work-up procedures and improved cost-effectiveness. tandfonline.comlongdom.org

Microwave and Ultrasonication Assisted Synthesis of Pyrazole Derivatives

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasonication have been increasingly employed in the synthesis of pyrazole derivatives. benthamdirect.comrsc.org

Microwave-assisted synthesis has proven to be a highly efficient method, often leading to a significant reduction in reaction times compared to conventional heating. nih.govresearchgate.netmdpi.comrsc.orgekb.egdergipark.org.tr This technique has been successfully applied to various pyrazole syntheses, including multicomponent reactions and the formation of complex pyrazole-containing scaffolds. nih.govresearchgate.netekb.eg For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in significantly shorter times and with higher yields using microwave irradiation compared to conventional methods. nih.gov

Ultrasonication provides another non-conventional energy source that can enhance reaction rates and yields in pyrazole synthesis. nih.govbenthamdirect.comnih.govresearchgate.net Ultrasound-assisted multicomponent reactions have been developed for the rapid and efficient synthesis of pyrazoles in aqueous media, often without the need for a catalyst. nih.govresearchgate.net This method is particularly beneficial for processes that require milder conditions. rsc.org The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole to form pyrazolo[1,5-a]pyrimidines is a notable example of a highly efficient ultrasound-assisted synthesis, with reaction times as short as 5 minutes. nih.gov

| Technique | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, improved yields, high efficiency | Synthesis of pyrano[2,3-c]pyrazole derivatives | nih.govresearchgate.netrsc.org |

| Ultrasonication | Accelerated reaction rates, mild conditions, applicable in aqueous media | One-pot synthesis of pyrazoles via multicomponent reaction in water | nih.govbenthamdirect.comnih.gov |

Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. mdpi.combeilstein-journals.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.com In the context of pyrazole synthesis, MCRs provide a highly versatile and straightforward route to a wide variety of pyrazole derivatives. longdom.orgmdpi.combeilstein-journals.org

Four-component reactions are commonly employed for the synthesis of highly substituted pyrazoles and fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govmdpi.com These reactions typically involve the condensation of an aldehyde, a hydrazine, a β-ketoester, and an active methylene (B1212753) compound. nih.gov Various catalysts have been utilized to promote these reactions, and in some cases, they can be performed under catalyst-free and solvent-free conditions. nih.govmdpi.com The development of MCRs has significantly expanded the scope of accessible pyrazole structures and has become a cornerstone of modern heterocyclic chemistry. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For trifluoromethylated pyrazoles, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of 1-(trifluoromethyl)-1H-pyrazole derivatives, the chemical shifts (δ) of the pyrazole (B372694) ring protons are of particular interest. For instance, in 1-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the proton at the 5-position of the pyrazole ring appears as a multiplet at δ 7.90 ppm, while the proton at the 4-position is observed as a broad singlet at approximately δ 6.70 ppm. semanticscholar.org The protons of the tolyl group are also clearly resolved. semanticscholar.org

The substitution pattern on the pyrazole ring significantly influences the chemical shifts. For example, in a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, the pyrazole proton consistently appears as a singlet, with its chemical shift varying depending on the substituent on the pyridinyl ring. nih.gov

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Tolyl)-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | 5-H | 7.90 | mc | semanticscholar.org | |

| 4-H | 6.70 | dbr | ~2.5 | semanticscholar.org | ||

| CH₃ | 2.40 | s | semanticscholar.org | |||

| 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DMSO-d₆ | Pyrazole H | 8.65 | s | nih.gov | |

| NH | 10.83 | s | nih.gov | |||

| CH₃ | 3.96 | s | nih.gov | |||

| Cbz-3 | CDCl₃ | Aromatic H | 7.59–7.16 | m | acs.org | |

| CH | 6.93–6.53 | m | acs.org | |||

| CH₂ | 5.40–5.03 | m | acs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the carbon atom of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. For 1-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the C-3 carbon attached to the CF₃ group resonates as a quartet at δ 143.8 ppm with a coupling constant (²JC-F) of 38.5 Hz. semanticscholar.org The carbon of the trifluoromethyl group itself appears as a quartet with a large coupling constant. rsc.org

The chemical shifts of the pyrazole ring carbons are also diagnostic. For example, in 1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole, the C-3 carbon shows a quartet at δ 134.0 ppm with a ²JC-F of 39 Hz, while the CF₃ carbon appears as a quartet at δ 119.9 ppm with a ¹JC-F of 269 Hz. rsc.org

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Tolyl)-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | C-3 | 143.8 | q | ²JC-F = 38.5 | semanticscholar.org |

| C-5 | 128.4 | semanticscholar.org | ||||

| 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | CDCl₃ | C-3 | 134.0 | q | ²JC-F = 39 | rsc.org |

| CF₃ | 119.9 | q | ¹JC-F = 269 | rsc.org | ||

| Cbz-3 | CDCl₃ | CF₃ | 120.1 | q | J = 263.1 | acs.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound derivatives, the trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet is influenced by the electronic environment around the CF₃ group. For instance, the ¹⁹F NMR spectrum of 1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole shows a singlet at δ -63.4 ppm. sci-hub.st In another example, Cbz-3, the trifluoromethyl group appears in the range of -59.59 to -59.69 ppm. acs.org This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety. dergipark.org.trmdpi.com

Table 3: ¹⁹F NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | -63.4 | sci-hub.st |

| Cbz-3 | CDCl₃ | -59.59 to -59.69 | acs.org |

| 3-Methoxy-6-(trifluoromethyl)pyridazine | CDCl₃ | -66.5 | rsc.org |

| 2-(Trifluoromethyl)-1,3-benzothiazole | CDCl₃ | -67.5 | rsc.org |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments can be challenging. However, techniques like ¹⁵N,¹H HMBC can be used to determine the chemical shifts. For pyrazole derivatives, the chemical shifts of the two nitrogen atoms are distinct. For instance, in some 1-phenyl-3-trifluoromethyl-1H-pyrazole derivatives, the N-1 nitrogen resonates at a significantly different chemical shift compared to the N-2 nitrogen. beilstein-journals.org Specifically, for pyrazole derivatives 4 and 6 studied, the N-1 chemical shifts were found to be in the range of -158.8 to -160.2 ppm. beilstein-journals.org The N-2 resonance is often not observed in ¹⁵N,¹H HMBC experiments due to the lack of sufficient coupling to protons. beilstein-journals.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound derivatives, the mass spectrum typically shows a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). For example, the HRMS of 1-benzyl-3-(trifluoromethyl)-1H-pyrazole shows a [M+H]⁺ peak at m/z 227.0796, which corresponds to the calculated value for C₁₁H₁₀F₃N₂. sci-hub.st Similarly, the HRMS of 1-(4-chlorophenyl)-3-trifluoromethyl-1H-pyrazole shows a [M+H]⁺ peak at m/z 247.3, consistent with its molecular formula. semanticscholar.org The fragmentation patterns observed in the mass spectrum can provide additional structural information.

Table 4: HRMS Data for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole | ESI+ | 227.0796 | 227.0794 | sci-hub.st |

| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | ESI | 247.3 | 247.3 | semanticscholar.org |

| 1-(4-Tolyl)-3-(trifluoromethyl)-1H-pyrazole | ESI | 227.2 | 227.2 | semanticscholar.org |

| Cbz-3 | ESI | 367.0911 ([M-H]⁺) | 367.0943 ([M-H]⁺) | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectra of this compound derivatives, characteristic absorption bands for C-H, C=C, C=N, and C-F bonds can be observed.

For example, in a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, the IR spectra show characteristic bands for N-H stretching (around 3400-3100 cm⁻¹), C=O stretching of the amide group (around 1670-1690 cm⁻¹), and C-F stretching vibrations associated with the trifluoromethyl group. nih.gov The IR spectrum of 4-(4-bromophenyl)-1-(trifluoromethyl)-1H-pyrazole shows absorption bands at 3122 cm⁻¹ (aromatic C-H), 1607 cm⁻¹ (C=C stretching), and a series of strong bands between 1359 and 1102 cm⁻¹ corresponding to the C-F stretching of the trifluoromethyl group. acs.org

Table 5: IR Data for Selected this compound Derivatives

| Compound | Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | N-H stretching | 3454.5 | nih.gov |

| C=O stretching | 1670.3 | nih.gov | |

| 4-(4-Bromophenyl)-1-(trifluoromethyl)-1H-pyrazole | Aromatic C-H | 3122 | acs.org |

| C=C stretching | 1607 | acs.org | |

| C-F stretching | 1359-1102 | acs.org | |

| Cbz-3 | N-H stretching | 3291 | acs.org |

| C=O stretching | 1769, 1720 | acs.org |

Reactivity Profiles and Mechanistic Investigations of 1 Trifluoromethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving Vinyl Substituted Pyrazoles

The reactivity of vinyl-substituted pyrazoles, such as 1-(trifluoromethyl)-4-vinyl-1H-pyrazole, is shaped by its distinct functional groups. smolecule.com The pyrazole (B372694) ring itself generally has a moderate π-excessive character, which can make nucleophilic aromatic substitution (NAS) challenging. mdpi.com However, the presence of the potent electron-withdrawing CF₃ group significantly reduces the electron density of the ring, making it more susceptible to nucleophilic attack. mdpi.com

Key reactions involving the vinyl group include:

Addition Reactions: The double bond of the vinyl group can readily undergo addition reactions.

Polymerization: The vinyl moiety can participate in polymerization processes.

Nucleophilic Substitution: The vinyl group can be involved in or influence nucleophilic substitution pathways on the pyrazole core. smolecule.com

An example of nucleophilic aromatic substitution on a related pyrazole system involves the reaction of a pyrazole with 1-fluoro-4-nitrobenzene (B44160) to yield an N¹-aryl-pyrazole, demonstrating the feasibility of NAS on an activated ring system. chinesechemsoc.org The sulfonamide group, when present on the pyrazole ring, can also actively participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is subject to nucleophilic attack, leading to a variety of derivatives. smolecule.com

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The CF₃ group is a strong deactivating group, which typically slows down electrophilic aromatic substitution (EAS). However, it directs incoming electrophiles to specific positions on the pyrazole ring. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of certain positions on the pyrazole ring towards electrophilic attack. smolecule.comvulcanchem.com

For instance, in 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, the bromine atom can participate in EAS reactions. cymitquimica.com Functionalization of pyrazoles through EAS is a common strategy. mdpi.com Research has demonstrated that the reaction of 1-aryl-3-CF₃-1H-pyrazoles with elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to highly regioselective iodination at the C4 position. nih.gov This contrasts with lithiation-based methods, which typically direct iodination to the C5 position. nih.gov This C4-iodinated product serves as a versatile building block for further diversification through cross-coupling reactions. nih.gov

Regioselective Functionalization via Lithiation Reactions in Flow Reactors

The use of flow chemistry has enabled highly efficient and scalable regioselective functionalization of the 1-(trifluoromethyl)-1H-pyrazole core. enamine.netresearchgate.net Specifically, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor has been developed as a practical method for producing a range of functionalized building blocks relevant to medicinal and agrochemistry. enamine.netresearchgate.netacs.org This approach offers significant advantages, including precise control over reaction parameters like temperature and concentration, which is crucial for managing highly reactive organolithium intermediates and preventing side reactions or precipitation. thieme-connect.com

The process typically involves the deprotonation of the pyrazole ring at a specific position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide intermediate with an appropriate electrophile. nih.govresearchgate.net This strategy has been successfully applied to achieve functionalization at the 5-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. thieme-connect.com

Introduction of Aldehyde, Carboxylic Acid, Boron Pinacolate, Lithium Sulfinate, and Sulfonyl Chloride Groups

Building upon the lithiation strategy in flow reactors, a diverse array of functional groups has been successfully introduced onto the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold. enamine.netresearchgate.netacs.org Following the generation of the lithiated intermediate, treatment with various electrophiles yields the desired products.

Below is a table summarizing the functional groups introduced and the corresponding electrophiles used in the synthesis.

| Functional Group Introduced | Electrophile Used | Resulting Compound Class | Reference |

| Aldehyde | N,N-Dimethylformamide (DMF) | Pyrazole-carbaldehydes | enamine.net, researchgate.net |

| Carboxylic Acid | Carbon Dioxide (CO₂) | Pyrazole-carboxylic acids | enamine.net, researchgate.net |

| Boron Pinacolate | Isopropoxyboronic acid pinacol (B44631) ester | Pyrazole-boronic esters | enamine.net, researchgate.net |

| Lithium Sulfinate | Sulfur Dioxide (SO₂) | Lithium pyrazole-sulfinates | enamine.net, researchgate.net |

| Sulfonyl Chloride | Sulfuryl Chloride (SO₂Cl₂) | Pyrazole-sulfonyl chlorides | enamine.net, researchgate.net |

This methodology provides a robust and scalable route to key pyrazole intermediates that are otherwise challenging to synthesize. enamine.netthieme-connect.com

Selective Bromination Reactions (e.g., using N-Bromosuccinimide)

Selective bromination is a pivotal reaction for the functionalization of 1-(trifluoromethyl)-1H-pyrazoles, creating versatile intermediates for further synthetic transformations, such as cross-coupling reactions or lithiation via halogen-metal exchange. thieme-connect.comresearchgate.net The most commonly employed reagent for this purpose is N-Bromosuccinimide (NBS), which allows for mild and highly regioselective bromination. enamine.netresearchgate.net

The reaction is typically performed in solvents like dichloromethane (B109758) or carbon tetrachloride at room temperature. mdpi.comresearchgate.net For 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 1-methyl-5-(trifluoromethyl) isomer, bromination with NBS occurs cleanly at the 4-position of the pyrazole ring. enamine.netresearchgate.netresearchgate.netvulcanchem.com This high regioselectivity is a key advantage, providing straightforward access to 4-bromo-substituted pyrazoles. thieme-connect.com

The resulting brominated pyrazoles are valuable precursors. For example, 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can undergo a bromine-lithium exchange to generate a lithiated species at the 4-position, which can then be trapped with an electrophile. researchgate.net

Direct ortho-Metalation (DoM) Reactions for Positional Functionalization

Direct ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds, including this compound derivatives. enamine.netacs.org This method involves the deprotonation of a position ortho to a directing group, creating a stabilized organometallic intermediate that can be trapped by an electrophile.

For the 1-methyl-5-(trifluoromethyl)-1H-pyrazole system, DoM has been effectively used to introduce functional groups at the C5 position. enamine.netacs.orgresearchgate.net This is typically achieved by first introducing a directing group, such as a bromine atom at the 4-position. The subsequent DoM reaction on 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, often using a lithium amide base like lithium diisopropylamide (LIDA), directs metalation to the C5 position. researchgate.netsci-hub.box Trapping this intermediate with an electrophile, followed by a final reductive debromination step, yields the C5-functionalized product. enamine.netacs.orgresearchgate.net

The choice of base and reaction conditions is critical for controlling the site of metalation. For instance, while LIDA selectively deprotonates 1-methyl-3-(trifluoromethyl)pyrazole at the C5 position, butyllithium (B86547) can lead to different outcomes or mixtures. researchgate.netsci-hub.box Careful temperature control is also necessary to prevent "halogen dance" reactions, where the bromine atom migrates to an adjacent position. thieme-connect.com

C-H Activation and Functionalization Strategies

C-H activation has emerged as an atom-economical and powerful tool for the direct functionalization of the this compound core, bypassing the need for pre-functionalized substrates. academie-sciences.frnih.gov These strategies often rely on transition-metal catalysis to selectively cleave a C-H bond and form a new carbon-carbon or carbon-heteroatom bond. acs.org

Several C-H functionalization approaches have been successfully applied to trifluoromethylated pyrazoles:

Palladium-Catalyzed C5-H Arylation: A notable strategy involves using an ester group at the C4 position as a removable blocking group. This directs palladium-catalyzed C-H arylation to the C5 position with high regioselectivity. The ester group can then be removed via hydrolysis and decarboxylation, providing access to C5-arylated pyrazoles. academie-sciences.fr

Palladium-Catalyzed C4-H Alkenylation: Using a catalyst system derived from Pd(OAc)₂ and pyridine (B92270), the oxidative alkenylation of pyrazoles at the C4 position has been achieved. This method allows for the installation of various activated alkenes, such as acrylates and styrenes. acs.org

Base-Mediated Deprotonation: Lithiation with organolithium bases or lithium amides is a fundamental form of C-H activation. sci-hub.box As detailed in previous sections, the choice of base can precisely control the site of deprotonation (C4, C5, or even the N-alkyl group), allowing for switchable reactivity and functionalization at multiple sites on the pyrazole scaffold. researchgate.netsci-hub.box

These advanced methods provide versatile and efficient pathways for synthesizing complex pyrazole derivatives, which are prominent motifs in pharmaceuticals and agrochemicals. thieme-connect.comacademie-sciences.fr

Catalytic Reactions for Derivatization (e.g., Ruthenium Catalyzed Decarboxylative N-Alkylation, Silver-Catalyzed Cycloaddition)

The derivatization of the this compound core is crucial for synthesizing novel compounds with applications in pharmaceuticals and agrochemicals. Catalytic reactions provide efficient and selective methods for introducing functional groups.

Ruthenium-Catalyzed C-H and Decarboxylative C-C Alkylation

Ruthenium catalysis has been effectively used for the site-selective alkylation of arylpyrazoles. nih.gov While the prompt mentions decarboxylative N-alkylation, detailed studies highlight ruthenium's utility in C-H and decarboxylative C-C bond functionalization on an aryl ring directed by the pyrazole moiety. In these transformations, the pyrazole ring acts as a directing group, guiding the alkylation to specific positions on the attached aromatic ring. nih.gov

The selectivity between ortho- and meta-alkylation is significantly influenced by the steric properties of the reactants. For instance, in the alkylation of 1-phenyl-1H-pyrazoles, the choice of alkyl bromide and substituents on the pyrazole ring dictates the position of the new C-C bond. nih.gov The reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with various alkyl bromides, catalyzed by a ruthenium complex, selectively yields meta-alkylated products. nih.gov

Table 1: Ruthenium-Catalyzed Meta-Alkylation of 3,5-dimethyl-1-phenyl-1H-pyrazole

| Entry | Alkyl Bromide (R-Br) | Product | Yield (%) |

| 1 | Cyclohexyl bromide | meta-cyclohexyl | 85 |

| 2 | Cyclopentyl bromide | meta-cyclopentyl | 84 |

| 3 | 3-Bromopentane | meta-pentan-3-yl | 78 |

| 4 | Neopentyl bromide | meta-neopentyl | 42 |

Data sourced from research on ruthenium-catalyzed C-H alkylations of arylpyrazoles. nih.gov

Silver-Catalyzed [3+2] Cycloaddition

Silver catalysis is instrumental in constructing the trifluoromethyl-pyrazole core itself, particularly through [3+2] cycloaddition reactions. These methods allow for the dual incorporation of trifluoromethyl and other functional groups, such as a cyano group, in a single step. chinesechemsoc.orgchinesechemsoc.org

A notable example is the silver-catalyzed reaction of dicyanoalkenes with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂). This process yields highly functionalized pyrazoles adorned with both trifluoromethyl and cyano groups. chinesechemsoc.org The reaction conditions are typically mild, and the choice of silver salt and base can be optimized to achieve high yields and excellent regioselectivity. For example, using silver chloride (AgCl) as a catalyst and TMEDA as a base for the reaction of 2-phenylmaleonitrile with CF₃CHN₂ resulted in the desired 3-trifluoromethyl-4-cyano-1H-pyrazole in up to 94% yield. chinesechemsoc.org

Table 2: Silver-Catalyzed Cycloaddition for Synthesis of CF₃- and CN-Disubstituted Pyrazoles

| Substrate (Dicyanoalkene) | Catalyst (mol%) | Base/Solvent | Product | Yield (%) |

| 2-phenylmaleonitrile | AgCl (5) | TMEDA, THF | 4-cyano-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 94 |

| 1,1-dicyano-2-phenylethene | Ag₂O (20) | TMEDA, DMF | 3-cyano-5-phenyl-5-(trifluoromethyl)-1H-pyrazole | 91 |

Data sourced from studies on silver-catalyzed cycloaddition with trifluorodiazoethane. chinesechemsoc.orgchinesechemsoc.org

This synthetic strategy has been applied to prepare cyano-analogues of known CF₃-containing drugs like Celecoxib (B62257), demonstrating its utility in medicinal chemistry. chinesechemsoc.org The reaction proceeds through the formation of a trifluorodiazoethane-silver complex, which then undergoes cycloaddition with the alkene. chinesechemsoc.org

Detailed Mechanistic Considerations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to optimizing existing synthetic routes and designing new ones. The electronic properties of the trifluoromethyl group heavily influence the reactivity of the pyrazole ring.

The functionalization of pyrazoles, particularly N-alkylation, often proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, a nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar substrate, leading to the displacement of a leaving group.

For a 1-substituted pyrazole like this compound, the remaining nitrogen at the 2-position (N2) is available for functionalization. The reaction can be depicted as:

General S_N2 N-Alkylation of a Pyrazole:

The rate of this reaction is dependent on the concentration of both the pyrazole and the alkylating agent. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the N1 position significantly impacts the nucleophilicity of the N2 atom. By pulling electron density away from the pyrazole ring, the -CF₃ group deactivates the N2 atom, making it a weaker nucleophile compared to the nitrogen in an unsubstituted pyrazole. Consequently, more forcing conditions (e.g., stronger bases, higher temperatures) may be required to achieve N-alkylation at the N2 position. This deactivation is a critical consideration in planning synthetic steps for the further functionalization of the this compound scaffold.

Many modern trifluoromethylation reactions proceed through radical-based mechanisms, offering pathways to products that are inaccessible through traditional ionic routes. These reactions typically involve the generation of the trifluoromethyl radical (•CF₃) from a stable precursor.

Common sources for generating •CF₃ include hypervalent iodine compounds (e.g., Togni's reagent) and sodium triflinate (CF₃SO₂Na, Langlois' reagent). conicet.gov.arbeilstein-journals.org The generation of the radical can be initiated by heat, light (photoredox catalysis), or a chemical reductant/oxidant. conicet.gov.arbeilstein-journals.orgmdpi.com

A plausible mechanism for a photocatalyzed decarboxylative trifluoromethylation of an α,β-unsaturated carboxylic acid involves the following steps: conicet.gov.ar

Radical Generation : A photoredox catalyst, upon excitation by visible light, interacts with a trifluoromethyl source (e.g., Togni's reagent) to generate the trifluoromethyl radical (•CF₃).

Radical Addition : The highly electrophilic •CF₃ radical adds to the double bond of the α,β-unsaturated acid.

Decarboxylation : The resulting radical intermediate undergoes decarboxylation (loss of CO₂), yielding a new alkyl radical.

Product Formation & Catalyst Regeneration : This alkyl radical is then oxidized via a single-electron transfer (SET) to a cation, which can be trapped or deprotonated to form the final product, while simultaneously regenerating the photocatalyst for the next cycle. conicet.gov.ar

Similarly, radical mechanisms have been proposed for ruthenium-catalyzed reactions. nih.govrsc.org For instance, the meta-selective C-H alkylation of arylpyrazoles is suggested to proceed not through a classic C-H activation/reductive elimination pathway, but via a Single Electron Transfer (SET) process. This involves a homolytic cleavage of the C-X bond in the alkyl halide, generating an alkyl radical that is key to the meta-functionalization outcome. nih.gov These radical pathways highlight the versatility of modern catalysis in manipulating the reactivity of complex molecules like trifluoromethyl-pyrazoles.

Computational Chemistry Approaches and Theoretical Insights into 1 Trifluoromethyl 1h Pyrazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity.

Molecular docking has been instrumental in understanding how derivatives of 1-(trifluoromethyl)-1H-pyrazole recognize and bind to specific biological targets. A notable case involves a series of pyrazolo[4,3-e] plos.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidine (PTP) derivatives featuring a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety. plos.orgnih.gov This particular substituent was initially expected to confer high affinity for the human A₂B adenosine (B11128) receptor (AR), based on its presence in known potent A₂B AR antagonists like CVT-6975. plos.orgresearchgate.net

However, experimental results revealed that the newly synthesized compounds were surprisingly inactive at the hA₂B AR but acted as potent and selective antagonists for the human A₃ adenosine receptor (hA₃ AR). plos.orgnih.gov To rationalize this unexpected shift in selectivity, molecular docking studies were performed on all four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). The computational results demonstrated that only the hA₃ AR possesses the specific topological and steric features required to favorably accommodate these PTP derivatives. plos.orgresearchgate.net This finding was in complete agreement with the experimental data and highlighted the power of molecular docking in explaining complex structure-activity relationships and receptor recognition patterns. plos.org The best compound from this series exhibited a high binding affinity (Kᵢ) of 11 nM for the hA₃ AR. nih.gov

Beyond rationalizing observed activities, molecular docking is a powerful predictive tool for identifying potential inhibitory activities and elucidating mechanisms of action.

For instance, in the development of novel fungicides, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org Docking simulations with an SDH protein model showed that these compounds could fit snugly within the enzyme's active pocket. The simulations predicted key interactions, including hydrogen bonds formed by the main body of the compound and π-π stacking interactions between the phenyl ring and specific amino acid residues like Arg59. acs.org This suggested that the antifungal activity of these novel pyrazole (B372694) derivatives was indeed mediated by the inhibition of SDH. acs.org

Similarly, docking studies on novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives predicted their mechanism of nematocidal activity. The results indicated that the compounds interact with key amino acid residues, specifically Tyr 121 and Trp 279, of acetylcholinesterase (AChE) through hydrogen bonding, suggesting this enzyme as the likely target. nih.gov In another study, docking was used to predict the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitory activity of newly synthesized 3-hydroxy-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)cyclohex-2-en-1-ones, all of which showed potential activity. researchgate.net

| Derivative Class | Target Enzyme | Predicted Interactions | Predicted Activity |

| 5-Trifluoromethyl-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | H-bonds, π-π stacking with Arg59 | Antifungal acs.org |

| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Acetylcholinesterase (AChE) | H-bonds with Tyr 121, Trp 279 | Nematocidal nih.gov |

| 3-Hydroxy-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)cyclohex-2-en-1-ones | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Binding in active site | Herbicidal researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometries, vibrational frequencies, and electronic properties of molecules. researchgate.net

For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(2d,p), have been employed to obtain stable molecular conformations. researchgate.netbiointerfaceresearch.com Studies have shown an excellent correlation between the geometric parameters (bond lengths and angles) obtained from DFT calculations and those determined experimentally via X-ray crystallography. nih.gov This agreement validates the computational models, allowing for the reliable prediction of structures for which experimental data is unavailable. nih.govresearchgate.net For example, DFT studies on 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile have elucidated its precise structural parameters. biointerfaceresearch.com Furthermore, these calculations are crucial for understanding the robustness of the conjugated pyrazole structure, which is often minimally affected by different substituents on attached phenyl rings. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and selectivity of chemical reactions. The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. frontiersin.org

In the context of this compound derivatives, FMO analysis helps to understand their bioactivity. frontiersin.org The electron-withdrawing trifluoromethyl group significantly influences the electronic density distribution, affecting the HOMO and LUMO energy levels. researchgate.net FMO analysis can predict where intramolecular charge transfer occurs upon electronic excitation. nih.govresearchgate.net For instance, in studies of related pyrazole-containing systems, the HOMO is often localized on one part of the molecule (e.g., a benzothiazolium moiety), while the LUMO is spread over another part (e.g., a picrate (B76445) moiety), indicating the direction of charge transfer. researchgate.net This analysis is vital for designing molecules with specific electronic and optical properties, as well as for predicting the most likely sites for metabolic attack or covalent bond formation with a biological target.

Molecular Electrostatic Potential (MEP) Calculations for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

MEP calculations have been applied to trifluoromethyl-pyrazole derivatives to identify their reactive sites. biointerfaceresearch.comgrafiati.com For 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, MEP analysis helps to understand its intermolecular interactions and potential binding modes. biointerfaceresearch.com The strongly electronegative fluorine atoms of the trifluoromethyl group create a region of positive potential around the carbon atom, while the nitrogen atoms of the pyrazole ring and the amino group are typically associated with negative potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, that govern ligand-receptor binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Rationalizing Biological Activity

In silico ADME prediction models are essential in the early stages of drug discovery to evaluate the pharmacokinetic properties of potential drug candidates, helping to reduce late-stage failures. mdpi.com These computational tools assess properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and compliance with various drug-likeness rules.

For complex molecules incorporating the this compound scaffold, ADME predictions are used to rationalize and predict their biological behavior. One study on a chromeno[2,3-b]pyridine derivative containing this pyrazole moiety utilized the SwissADME web tool for a comprehensive analysis. mdpi.com The "BOILED-Egg" diagram, a common visualization tool from this analysis, predicted high gastrointestinal absorption for the compound but no permeation of the blood-brain barrier. mdpi.com Furthermore, the analysis confirmed that the compound adhered to established drug-likeness rules, including those set forth by Lipinski, Ghose, Veber, and Muegge. mdpi.com Such in silico screenings are critical for prioritizing compounds with favorable pharmacokinetic profiles for further development. ajol.infonih.govrjpn.org

| Drug-Likeness Rule | Status for a Chromeno[2,3-b]pyridine-pyrazole hybrid |

| Lipinski's Rule of Five | Compliant mdpi.com |

| Ghose Filter | Compliant mdpi.com |

| Veber's Rule | Compliant mdpi.com |

| Muegge's Rule | Compliant mdpi.com |

Theoretical Simulations of Intermolecular Interactions and Crystal Packing

Computational methods are instrumental in elucidating the complex network of intermolecular interactions that govern the crystal packing of pyrazole derivatives. Techniques such as Hirshfeld surface analysis, the quantum theory of “atoms-in-molecules” (QTAIM), and the noncovalent interaction plot (NCIplot) index analysis are employed to characterize and quantify these forces. conicet.gov.ar

Crystal structure analyses of trifluoromethyl-substituted phenylpyrazole derivatives reveal the critical role of various hydrogen bonds in forming stable three-dimensional structures. cambridge.org In the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a complex interplay of strong O–H⋯O, C–H⋯N, and C–H⋯F hydrogen bonds dictates the molecular packing. cambridge.org Molecular electrostatic potential (MEP) calculations identify the carbonyl oxygen, pyrazole nitrogen, and fluorine atoms as the primary hydrogen bond acceptors. cambridge.org Hirshfeld surface analysis for this compound quantified the relative contributions of different intermolecular contacts, with H···H, N···H, and O···H interactions accounting for nearly 70% of the surface area. cambridge.org

In other complex pyrazole derivatives, such as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, molecules are linked into helical chains through C—H⋯O hydrogen bonds. researchgate.net Further studies on pyrazole derivatives have also identified the significance of C–H···π and π–π stacking interactions in stabilizing the crystal structure, in addition to conventional hydrogen bonds. nih.gov The combination of experimental X-ray diffraction with these computational tools provides a detailed understanding of the supramolecular assembly of these compounds in the solid state. conicet.gov.ar

Table 1: Computational Analysis of Intermolecular Interactions in Pyrazole Derivatives

| Compound Derivative | Computational Method(s) Used | Key Intermolecular Interactions Identified | Reference |

|---|---|---|---|

| 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | X-ray Powder Diffraction, Hirshfeld Surface Analysis, MEP | Strong O–H⋯O, C–H⋯N, and C–H⋯F hydrogen bonds; R22(8) and R22(9) ring formation. | cambridge.org |

| 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | Single Crystal X-ray Diffraction | C—H⋯O hydrogen bonds forming a helical chain. | researchgate.net |

| 4-(2-(4-chlorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one (PYRA-1) | Single Crystal X-ray Diffraction, Hirshfeld Surface Analysis | C–H···O intermolecular connections, C–H···π, and π–π stacking. | nih.gov |

| Ethyl 2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl) thiazole-4-carboxylate | Hirshfeld Surface Analysis, QTAIM, NCIplot | Weak hydrogen bonds, C–H⋅⋅⋅π, π⋅⋅⋅π stacking, and O⋅⋅⋅C tetrel bonding. | conicet.gov.ar |

Computational Insights into Photoswitching Behavior in Pyrazole Derivatives

Computational studies, particularly those using Density Functional Theory (DFT), have been crucial in understanding and predicting the photoswitching capabilities of pyrazole-containing molecules. rsc.org These studies provide insights into the photochemical properties that are essential for developing light-driven molecular switches, which have potential applications in areas like molecular solar thermal energy storage. rsc.orgrsc.org

For a series of novel pyrazolyazoindole photoswitches, DFT calculations were used to explain experimentally observed behaviors. rsc.org These calculations clarified the spatial structures of the trans and cis isomers and shed light on the mechanisms of thermal relaxation in the dark and the efficiency of photoisomerization. rsc.org The research confirmed that these derivatives could achieve high proportions of the desired conformations in the photostationary state (PSS), with values ranging from 59–95% for PSS(trans) and 74–92% for PSS(cis). rsc.org Furthermore, the thermal half-lives of these switches could be tuned by substituent modifications, ranging from 6 hours to over a week (231 hours). rsc.org

Computational investigations also explore the potential of combining different photoswitch systems into a single molecule. rsc.org Studies on dyad molecular photoswitches, for instance, use DFT to predict properties like storage energy and light absorption characteristics, demonstrating that combined systems can achieve improved overlap with the solar spectrum. rsc.org

Table 2: Computed Photoswitching Properties of Pyrazolyazoindole Derivatives

| Property | Finding/Value | Computational Method | Reference |

|---|---|---|---|

| Photostationary State (PSS) Proportion (trans) | 59–95% | DFT Calculations | rsc.org |

| Photostationary State (PSS) Proportion (cis) | 74–92% | DFT Calculations | rsc.org |

| Thermal Half-Life | 6 to 231 hours | DFT Calculations | rsc.org |

| Predicted Energy Storage (Dyad System) | Up to 206.14 kJ mol⁻¹ | DFT Calculations | rsc.org |

Structure-Activity Relationship (SAR) Studies Supported by Computational Data

Computational chemistry is a cornerstone of modern drug discovery and materials science, providing essential tools for establishing structure-activity relationships (SAR). For pyrazole derivatives, methods like 3-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are used to understand how chemical structure correlates with biological activity or physical properties. nih.govacs.org

These computational approaches allow researchers to build models that predict the activity of new, unsynthesized compounds. For example, 3D-QSAR and molecular docking studies on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors have revealed crucial binding site residues and important structural features necessary for high activity. nih.gov This insight led to the design of ten new potential inhibitors with predicted activity higher than the most active compound in the original series. nih.gov Similarly, a 3D-QSAR-based design strategy was employed to synthesize phenylpyrazole oxime derivatives with improved insecticidal activity. acs.org

Molecular docking is widely used to predict the binding affinity and orientation of a molecule within the active site of a protein. Docking studies on pyrazole derivatives as potential inhibitors for the CDC7 kinase enzyme yielded binding scores of -5.421 kcal/mol and -5.884 kcal/mol for two different compounds, helping to identify the more promising candidate for further development. nih.gov In another study, docking was used to explain the potent antioxidant activity of a novel pyrazole hybrid by showing its proper binding at the active site of the 15-lipoxygenase enzyme. nih.gov SAR analyses, supported by these computational models, are invaluable for rationally designing compounds with enhanced efficacy, whether for antifungal, anticancer, or antitrypanosomal applications. mdpi.comnih.gov

Table 3: Examples of Computationally Supported SAR Studies on Pyrazole Derivatives

| Pyrazole Derivative Series | Target/Application | Computational Method(s) | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole derivatives | RET Kinase Inhibitors (Anticancer) | 3D-QSAR, Molecular Docking, MD Simulations | Identified key binding site residues and structural requirements for potent inhibition. | nih.gov |

| Phenylpyrazole oxime derivatives | Insecticides | 3D-QSAR | Guided the synthesis of derivatives with improved insecticidal activity. | acs.org |

| PYRA-1 and PYRA-2 | CDC7 Kinase Inhibitors (Anticancer) | Molecular Docking | Calculated docking scores (-5.421 and -5.884 kcal/mol) to predict binding affinity. | nih.gov |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole hybrids | 15-Lipoxygenase Inhibitors (Antioxidant) | Molecular Docking | Confirmed favorable binding at the enzyme's active site, explaining high activity. | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Antifungal | SAR Analysis | Identified that substitutions on the pyridinyl ring influence activity against G. zeae. | mdpi.com |

| Pyrazole-thiazoline derivatives | Anti-Trypanosoma cruzi | SAR Analysis | Established a relationship between substituent patterns and antitrypanosomal activity (pIC50). | nih.gov |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Design and Synthesis of Functionalized Pyrazole (B372694) Building Blocks

The strategic functionalization of the 1-(trifluoromethyl)-1H-pyrazole ring is essential for its use as a versatile building block. thieme-connect.com Synthetic chemists have developed various methods to introduce functional groups at different positions of the pyrazole ring, enabling the creation of a wide array of derivatives. researchgate.net A common precursor for these syntheses is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), which can be reacted with hydrazines to form trifluoromethylated pyrazoles. researchgate.netenamine.net

Key synthetic strategies often involve lithiation and subsequent trapping with electrophiles. thieme-connect.com For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor allows for the synthesis of a set of derivatives containing aldehyde, acid, boronic pinacolate, lithium sulfinate, and sulfonyl chloride functional groups. researchgate.netenamine.netacs.org Halogenation, such as bromination with N-bromosuccinimide (NBS), provides another handle for further modification through reactions like bromine-lithium exchange. enamine.netacs.org These functionalized pyrazoles are crucial intermediates for constructing more complex molecules relevant to medicinal and agrochemistry. researchgate.netenamine.net

Pyrazole carboxylic acids are highly valuable synthetic intermediates, serving as precursors for a variety of other functional groups, most notably amides and esters. dergipark.org.trresearchgate.net The synthesis of these acids can be achieved through several routes starting from functionalized 1-(trifluoromethyl)-1H-pyrazoles.

One common method involves the oxidation of a corresponding pyrazole carbaldehyde. For example, the introduction of an aldehyde group onto the pyrazole ring, followed by oxidation, yields the desired carboxylic acid. researchgate.netenamine.net Another approach is the hydrolysis of an ester derivative. The synthesis of ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, for instance, is achieved through the condensation and cyclization of (3,5-dichlorophenyl)hydrazine with (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate. bibliomed.org This ester can then be hydrolyzed, typically using a base like lithium hydroxide, to afford the corresponding 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. bibliomed.org These carboxylic acid derivatives are then readily available for conversion into other key functional groups. dergipark.org.trresearchgate.net

Pyrazole carboxamide derivatives are a significant class of compounds, recognized for their broad spectrum of biological activities in pharmaceuticals and agrochemicals. nih.govwisdomlib.org Many commercial fungicides, such as penthiopyrad (B1679300) and isopyrazam, feature a pyrazole carboxamide core that inhibits succinate (B1194679) dehydrogenase. nih.gov The synthesis of these amides typically involves the coupling of a pyrazole carboxylic acid with a desired amine.

The process often begins with the conversion of the pyrazole carboxylic acid to a more reactive species, such as an acid chloride. dergipark.org.tr This activated intermediate is then reacted with various amines to yield the target carboxamide derivatives. dergipark.org.tr For example, 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be coupled with different substituted anilines to produce a series of novel carboxamides. bibliomed.org Researchers have synthesized and characterized a wide range of these compounds, exploring how different substituents on the amine component affect their biological properties, such as antifungal or anticancer activity. nih.govcbijournal.com

Table 1: Examples of Synthesized Pyrazole Carboxamide Derivatives

| Compound Name | Molecular Formula | Starting Materials | Reference |

| 1-Methyl-N-2',4'-dichlorobenzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C13H10Cl2F3N3O | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, 2,4-dichlorobenzylamine | nih.gov |

| 1,3-Dimethyl-N-(5-trifluoromethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide | C9H8F3N5OS | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | nih.gov |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C19H14BrF2N5O | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 2-(5-Bromo-1H-indazol-1-yl)aniline | mdpi.com |

| 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Generic) | Varies | 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Various amines | bibliomed.org |

Pyrazole boronic acid pinacol (B44631) esters are indispensable building blocks in modern organic synthesis, particularly for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov These reactions are fundamental for creating carbon-carbon bonds and assembling complex molecular architectures.

The synthesis of these boronic esters can be achieved through the lithiation of a trifluoromethylated pyrazole, followed by quenching with an appropriate borate (B1201080) ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.netenamine.netacs.org For instance, direct ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can be used to introduce a boronic acid pinacolate group at the 5th position. researchgate.netenamine.net Alternatively, iodinated pyrazoles serve as excellent precursors for cross-coupling reactions. nih.gov The resulting pyrazole boronic esters can then be coupled with a variety of aryl or heteroaryl halides, providing a powerful method for expanding the structural diversity of trifluoromethylated pyrazoles. nih.gov

Incorporation of Pyrazole Moiety into Complex Polycyclic and Heterocyclic Systems

The this compound scaffold is frequently incorporated into larger, more complex molecular frameworks, including polycyclic and fused heterocyclic systems. nih.gov This strategy is employed to access novel chemical space and to develop compounds with specific three-dimensional shapes that can interact with biological targets. The pyrazole ring can be annulated onto an existing ring system, or a new ring can be constructed onto a pyrazole precursor. beilstein-journals.org An example of this is the reaction of in-situ-generated N-aryl nitrile imines derived from trifluoroacetonitrile (B1584977) with polycyclic 1,4-quinones, which yields fused pyrazole derivatives through a [3+2]-cycloaddition followed by spontaneous oxidation. nih.gov

Pyrazolo[4,3-c]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry. A straightforward synthetic route to this bicyclic system starts with a functionalized pyrazole precursor. beilstein-journals.org For example, 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol can be converted into 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde through a Vilsmaier formylation. beilstein-journals.org

This chloroaldehyde is a key intermediate for constructing the pyridine (B92270) ring. beilstein-journals.org A microwave-assisted, one-pot multicomponent reaction involving the Sonogashira-type cross-coupling of this intermediate with various terminal alkynes in the presence of an amine, such as tert-butylamine, directly affords the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net This method provides an efficient pathway to this important heterocyclic system from a readily accessible trifluoromethylated pyrazole building block. beilstein-journals.org

Table 2: Synthesis of Pyrazolo[4,3-c]pyridines

| Precursor | Reagents | Product | Reaction Type | Reference |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal alkyne, tert-butylamine, Pd catalyst | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | Sonogashira coupling / Cyclization | beilstein-journals.org |

| 5-Alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Oxime | Silver triflate | 1H-Pyrazolo[4,3-c]pyridine 5-oxide | Catalyzed Cyclization | beilstein-journals.orgresearchgate.net |

Strategic Use of this compound in Diversification of Chemical Libraries

The this compound core is strategically employed in the diversification of chemical libraries for high-throughput screening in drug discovery and agrochemical development. Its utility stems from its status as a "privileged structure," a molecular scaffold that can bind to multiple biological targets with high affinity. The trifluoromethyl group adds desirable properties like increased metabolic stability and lipophilicity. beilstein-journals.org

By developing a variety of functionalized this compound building blocks (e.g., aldehydes, carboxylic acids, boronic esters), chemists can readily access a diverse array of derivatives through combinatorial chemistry approaches. researchgate.netenamine.net A one-pot synthesis method allows for the creation of functionalized N-trifluoromethyl pyrazoles from readily available starting materials, facilitating the rapid generation of novel compounds. acs.orgnih.gov These libraries, containing systematically varied substitutions on the pyrazole core, are crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds. researchgate.net

Pyrazole as a Promising Pharmacophore in Drug Discovery

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically successful drugs and its ability to interact with a wide range of biological targets. nih.govnih.govnih.gov This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile framework that can be readily functionalized to optimize pharmacological activity. nih.govnih.gov Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to enzymes and receptors. cancernetwork.com

The significance of the pyrazole core is underscored by its incorporation into a variety of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib (B62257), anticoagulants such as apixaban, and treatments for erectile dysfunction like sildenafil. nih.govnih.gov The metabolic stability of the pyrazole ring further enhances its appeal in drug design, contributing to improved pharmacokinetic profiles. mdpi.comnih.gov Researchers continue to explore the vast chemical space of pyrazole derivatives, leading to the discovery of new compounds with potential applications in oncology, infectious diseases, and neurology. mdpi.comrti.orgnih.gov The ability of the pyrazole moiety to serve as a bioisosteric replacement for other aromatic systems also provides a strategic advantage in lead optimization, allowing for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability. nih.govnih.govnih.gov

Influence of the Trifluoromethyl Group on Lipophilicity and Metabolic Stability in Bioactive Compounds

The incorporation of a trifluoromethyl (-CF3) group onto a pharmacophore is a widely utilized strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.govnih.gov The -CF3 group significantly influences a compound's lipophilicity, a critical factor for membrane permeability and oral bioavailability. nih.gov With a Hansch π value of +0.88, the trifluoromethyl group increases the lipophilicity of a molecule, which can facilitate its passage across biological membranes. nih.gov

Furthermore, the trifluoromethyl group is known to substantially improve the metabolic stability of bioactive compounds. nih.govnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov This increased stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing. mdpi.com The trifluoromethyl group can also act as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric profiles. nih.gov This substitution can lead to improved binding affinity and selectivity for the target protein. nih.govnih.gov The strong electron-withdrawing nature of the -CF3 group can also alter the acidity or basicity of nearby functional groups, which can in turn influence receptor interactions and pharmacokinetic properties. nih.gov

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl (-CF3) Group | Reference |

| Lipophilicity | Increases (Hansch π value = +0.88) | nih.gov |

| Metabolic Stability | Significantly enhances due to strong C-F bond | nih.govnih.gov |

| Membrane Permeability | Generally improves due to increased lipophilicity | nih.govnih.gov |

| Binding Affinity | Can enhance through favorable interactions | nih.govnih.gov |

| Oral Bioavailability | Can improve | nih.govnih.gov |

| Bioisosterism | Can act as a bioisostere for chlorine | nih.gov |

Enzyme Inhibition by this compound Derivatives